molecular formula C21H18FN5O3S B2977056 N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893935-85-8

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2977056
CAS No.: 893935-85-8
M. Wt: 439.47
InChI Key: KMGQXQJMMDKPGD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, 4-fluorobenzaldehyde, and other reagents necessary for constructing the pyrazolopyrimidine core and the thioacetamide linkage. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and various purification techniques like column chromatography.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioacetamide group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrazolopyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide include other pyrazolopyrimidines and thioacetamides with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for unique biological activity. The presence of the 2,4-dimethoxyphenyl and 4-fluorophenyl groups, along with the pyrazolopyrimidine core, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-15-7-8-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGQXQJMMDKPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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